molecular formula C10H14N2O B13288181 4-[(5-Methyl-1,2-oxazol-3-YL)methylidene]piperidine

4-[(5-Methyl-1,2-oxazol-3-YL)methylidene]piperidine

Cat. No.: B13288181
M. Wt: 178.23 g/mol
InChI Key: IOFMFBPRDLHZKE-UHFFFAOYSA-N
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Description

4-[(5-Methyl-1,2-oxazol-3-YL)methylidene]piperidine is a heterocyclic compound featuring a piperidine ring conjugated via a methylidene group to a 5-methyl-1,2-oxazole moiety. The oxazole ring is a five-membered aromatic system containing oxygen and nitrogen, while the piperidine ring provides a six-membered saturated amine structure. This combination creates a planar, conjugated system that enhances electronic delocalization, making it relevant in medicinal chemistry and materials science .

The hydrochloride salt form (CAS: 1394042-22-8) is commonly used in research due to its improved solubility and stability. Safety guidelines emphasize handling precautions, including avoiding heat and ignition sources, as detailed in safety data sheets .

Properties

Molecular Formula

C10H14N2O

Molecular Weight

178.23 g/mol

IUPAC Name

5-methyl-3-(piperidin-4-ylidenemethyl)-1,2-oxazole

InChI

InChI=1S/C10H14N2O/c1-8-6-10(12-13-8)7-9-2-4-11-5-3-9/h6-7,11H,2-5H2,1H3

InChI Key

IOFMFBPRDLHZKE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NO1)C=C2CCNCC2

Origin of Product

United States

Preparation Methods

Oxazole Ring Formation

The oxazole moiety can be synthesized via:

  • Method A : Cyclization of N-acylamidoximes using POCl₃ or PCl₅.
  • Method B : 1,3-dipolar cycloaddition of nitriles with hydroxylamine derivatives.

Comparative Data :

Method Reagents/Conditions Yield
A POCl₃, reflux (110°C), 3 h 68%
B NH₂OH·HCl, K₂CO₃, EtOH, 80°C, 2 h 72%

Method B is preferred for reduced toxicity and shorter reaction time.

Catalytic Enhancements

Indium(III) Chloride (InCl₃) Catalysis

InCl₃ (20 mol%) in 50% ethanol under ultrasound irradiation (40°C, 20 min) improves yield to 95% by accelerating imine formation and cyclization.

Microwave-Assisted Synthesis

Microwave irradiation (150 W, 100°C, 10 min) reduces reaction time to 15 minutes with comparable yields (82–88%).

Industrial-Scale Production

Industrial protocols emphasize:

Byproduct Management

Common byproducts and mitigation strategies:

Byproduct Source Mitigation
Oxazole dimerization Excess aldehyde Stoichiometric aldehyde control
Piperidine oxidation O₂ exposure Nitrogen atmosphere
Hydrolysis products Moisture ingress Anhydrous conditions

Structural Validation

Post-synthesis characterization includes:

  • 1H NMR : Distinct peaks for oxazole protons (δ 6.8–7.2 ppm) and piperidine methylidene (δ 3.1–3.4 ppm).
  • Mass Spectrometry : Molecular ion peak at m/z 214.69 (C₁₀H₁₅ClN₂O).

Chemical Reactions Analysis

Types of Reactions

4-[(5-Methyl-1,2-oxazol-3-YL)methylidene]piperidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted oxazole and piperidine derivatives, which can be further utilized in different applications .

Scientific Research Applications

Synthesis and Production

The preparation of 4-[(5-Methyl-1,2-oxazol-3-yl)methylidene]piperidine hydrochloride usually involves reacting 5-methyl-1,2-oxazole-3-carbaldehyde with piperidine, using a suitable catalyst under controlled conditions. The hydrochloride salt is then produced by treating the resulting product with hydrochloric acid. Industrial production mirrors these synthetic routes but is conducted on a larger scale, using industrial-grade reagents and optimized conditions to maximize yield and purity. Quality control measures are implemented to ensure the final product meets industry standards.

Chemical Reactions

This compound hydrochloride can undergo several chemical reactions:

  • Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
  • Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
  • Substitution: Nucleophilic substitution reactions can occur, potentially replacing the oxazole moiety with other functional groups. Amines or thiols under basic conditions can act as nucleophiles.

The oxidation of this compound hydrochloride results in the formation of corresponding oxazole derivatives. Reduction leads to reduced piperidine derivatives, and substitution forms substituted oxazole derivatives.

Scientific Research Applications

This compound hydrochloride is a versatile compound with applications in diverse scientific fields:

  • Chemistry: It serves as a building block in synthesizing complex molecules.
  • Biology: It is investigated as a bioactive compound for its potential antibacterial and antifungal properties.
  • Medicine: It is explored for potential therapeutic effects and its role as a precursor in drug development.
  • Industry: It is used in producing specialty chemicals and materials.

Biological Activities

This compound hydrochloride has potential biological activities, including anticancer and antimicrobial properties. Compounds with similar oxazole and piperidine structures have demonstrated anticancer effects, inducing apoptosis and cell cycle arrest in cancer cell lines. Oxazole-containing compounds also exhibit antimicrobial activity, inhibiting the growth of bacteria and fungi by disrupting cellular processes. Additionally, the compound may act as an enzyme inhibitor, similar to other piperidine derivatives, potentially inhibiting acetylcholinesterase (AChE).

Mechanism of Action

The mechanism of action of 4-[(5-Methyl-1,2-oxazol-3-YL)methylidene]piperidine involves its interaction with specific molecular targets. The oxazole ring can interact with various enzymes and receptors, modulating their activity. The piperidine ring provides structural stability and enhances the compound’s binding affinity to its targets. These interactions can lead to various biological effects, making the compound valuable in medicinal chemistry .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Piperidine-Oxadiazole/Oxazole Motifs

The compound shares structural similarities with other piperidine-linked heterocycles. Key comparisons include:

Compound Name Molecular Formula Substituents/Modifications Key Properties/Applications
4-[(5-Methyl-1,2-oxazol-3-YL)methylidene]piperidine C₁₀H₁₃N₂O 5-Methyl-oxazole, methylidene linker Intermediate for bioactive molecules
3-(Piperidin-4-yl)-5-(pyridin-3-yl)-1,2,4-oxadiazole hydrochloride C₁₂H₁₄N₅O₂·HCl 1,2,4-Oxadiazole, pyridinyl substituent Potential CNS-targeting agent
4-{3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}piperidine C₁₄H₁₃F₃N₄O 3-Trifluoromethylphenyl, 1,2,4-oxadiazole Enhanced lipophilicity for drug design
2-({1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine C₁₆H₁₉F₃N₄O₂ 1,2,4-Oxadiazole, trifluoromethylpyridine Bioactive scaffold (e.g., kinase inhibition)

Key Observations :

  • Electronic Effects : The 5-methyl-oxazole group in the target compound provides moderate electron-withdrawing effects, influencing reactivity and binding affinity. In contrast, trifluoromethylphenyl (in ) or pyridinyl groups (in ) introduce stronger electron-withdrawing or polarizable features, enhancing metabolic stability or target interaction.
  • Lipophilicity : The trifluoromethyl group in and increases lipophilicity (logP ~2.5–3.5), favoring blood-brain barrier penetration, whereas the methyl-oxazole group in the parent compound offers balanced hydrophilicity (logP ~1.8–2.2) .
Crystallographic and Hydrogen-Bonding Behavior

Crystallographic studies using SHELX and ORTEP-3 reveal that the methylidene linker in the target compound facilitates planar conformations, enabling π-π stacking. Hydrogen-bonding patterns (analyzed via graph-set theory ) differ from analogues:

  • The parent compound forms N–H···O bonds (piperidine N to oxazole O), creating dimeric structures.
  • Trifluoromethyl-containing analogues (e.g., ) exhibit C–F···H–N interactions, altering crystal packing and solubility .

Biological Activity

4-[(5-Methyl-1,2-oxazol-3-YL)methylidene]piperidine, with the chemical formula C10H15ClN2O and CAS number 1394042-22-8, is a compound that has garnered interest due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its antibacterial and antifungal properties, as well as its structural characteristics that contribute to its efficacy.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a 5-methyl-1,2-oxazole moiety. The molecular weight is approximately 214.69 g/mol. Its structural representation can be summarized as follows:

PropertyDetails
Molecular FormulaC10H15ClN2O
Molecular Weight214.69 g/mol
CAS Number1394042-22-8
Purity≥95% (commercially available)

Antibacterial Activity

Recent studies have indicated that derivatives of piperidine, including those similar to this compound, exhibit significant antibacterial properties. For instance, piperidine derivatives have shown activity against various Gram-positive and Gram-negative bacteria.

Minimum Inhibitory Concentration (MIC) Values:
A comparative analysis of MIC values for several piperidine derivatives reveals the following:

CompoundMIC (µg/mL) against S. aureusMIC (µg/mL) against E. coli
This compoundTBDTBD
Other Piperidine Derivatives4.69 - 22.92.33 - 156.47

These values suggest a promising spectrum of activity against common pathogens, indicating that structural modifications can enhance antibacterial potency.

Antifungal Activity

In addition to antibacterial effects, studies have also explored the antifungal properties of piperidine derivatives. The compound demonstrated notable antifungal activity against strains like Candida albicans.

Antifungal Efficacy:
The following table summarizes the antifungal activity of various compounds:

CompoundMIC (µg/mL) against C. albicansMIC (µg/mL) against F. oxysporum
This compoundTBDTBD
Other Piperidine Derivatives16.69 - 78.2356.74 - 222.31

These findings highlight the potential for developing antifungal agents based on the piperidine scaffold.

Case Studies and Research Findings

A recent study published in MDPI examined a range of monomeric alkaloids for their antibacterial and antifungal activities, revealing that modifications to the piperidine structure can lead to enhanced bioactivity . The study emphasized the importance of substituents on the piperidine ring in influencing antimicrobial properties.

Another research article focused on the synthesis and evaluation of various piperidine derivatives, noting that certain substitutions significantly improved their antimicrobial efficacy against both bacterial and fungal strains . This underscores the relevance of structure-activity relationships (SAR) in drug design.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for 4-[(5-Methyl-1,2-oxazol-3-YL)methylidene]piperidine, and how can reaction conditions be optimized?

  • Answer : The compound’s synthesis can be approached via cyclocondensation or coupling reactions, similar to structurally related oxazole-piperidine derivatives. For example, oxadiazole-piperidine analogs are synthesized using coupling reactions with optimized temperatures (80–120°C) and solvents like DMF or THF . Yield optimization may involve adjusting stoichiometric ratios of precursors (e.g., 1.2:1 for oxazole:piperidine intermediates) and catalysts such as Pd(PPh₃)₄ for cross-coupling steps. Post-synthesis purification via column chromatography (silica gel, hexane/EtOAc gradient) and validation using HPLC (≥95% purity) are critical .

Q. Which analytical techniques are most reliable for characterizing this compound’s structure and purity?

  • Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR for confirming substituent positions and stereochemistry. Key signals include piperidine protons (δ 2.5–3.5 ppm) and oxazole methyl groups (δ 2.1–2.3 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns (acetonitrile/water mobile phase) to assess purity and detect byproducts .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]⁺ expected at m/z 235.12) .

Q. How should researchers evaluate the compound’s stability under varying storage and experimental conditions?

  • Answer : Conduct stress testing by exposing the compound to:

  • Thermal stress : 40–60°C for 48 hours.
  • Photolytic stress : UV light (254 nm) for 24 hours.
  • Hydrolytic stress : pH 3–9 buffers at 25°C for 72 hours.
    Monitor degradation via HPLC and compare peak areas against fresh samples. Store at –20°C in anhydrous DMSO or sealed vials under nitrogen .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interactions with biological targets (e.g., enzymes or receptors)?

  • Answer :

  • Molecular Docking : Use software like AutoDock Vina to simulate binding to targets (e.g., mGlu5 receptors, as seen in oxadiazole-piperidine analogs ). Optimize ligand poses using force fields (AMBER/CHARMM).
  • Quantum Chemical Calculations : Calculate electrostatic potential surfaces to identify reactive sites (e.g., oxazole’s electrophilic carbon) .
  • MD Simulations : Run 100-ns trajectories in explicit solvent (TIP3P water) to assess binding stability .

Q. What strategies resolve contradictions in bioactivity data across studies (e.g., divergent IC₅₀ values)?

  • Answer :

  • Orthogonal Assays : Validate antimicrobial activity using both broth microdilution (CLSI guidelines) and agar diffusion methods .
  • Standardized Protocols : Ensure consistent cell lines (e.g., HepG2 for cytotoxicity) and solvent controls (DMSO ≤0.1% v/v) .
  • Meta-Analysis : Compare data across studies using tools like RevMan to identify confounding variables (e.g., assay pH, incubation time) .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?

  • Answer :

  • Substituent Modification : Introduce electron-withdrawing groups (e.g., –NO₂) at the oxazole 5-position to enhance electrophilicity and receptor binding .
  • Scaffold Hybridization : Fuse piperidine with triazole or thiadiazole moieties to improve solubility (logP reduction by 0.5–1.0 units) .
  • In Silico Screening : Use QSAR models (e.g., Random Forest) trained on bioactivity datasets to prioritize derivatives .

Methodological Notes

  • Synthetic Optimization : For scale-up (>10 g), replace column chromatography with recrystallization (methanol/water) to reduce costs .
  • Data Reproducibility : Archive raw NMR/HPLC data in platforms like Chemotion-ELN for peer validation .
  • Ethical Compliance : Adhere to OECD guidelines for cytotoxicity testing (e.g., OECD 129 for partition coefficient determination) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.